molecular formula C19H22N2O4S B6573519 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide CAS No. 946351-91-3

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide

Cat. No.: B6573519
CAS No.: 946351-91-3
M. Wt: 374.5 g/mol
InChI Key: CUMNGZBFQYNWPY-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is an intriguing chemical compound with potential applications across various scientific fields. This compound combines the tetrahydroquinoline scaffold with an ethanesulfonyl group and a methoxybenzamide moiety, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide typically involves multi-step organic synthesis. A possible route includes:

  • Starting with the synthesis of 1,2,3,4-tetrahydroquinoline derivatives.

  • Introduction of an ethanesulfonyl group through sulfonylation reactions.

  • Coupling the sulfonylated intermediate with 2-methoxybenzamide using amide bond formation reactions.

Industrial Production Methods: Industrial-scale production may employ optimized versions of the lab-scale synthesis, focusing on cost-efficiency, yield maximization, and environmentally friendly practices. Catalysts, solvent choices, and reaction conditions are tailored for large-scale operations.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions, particularly affecting the tetrahydroquinoline moiety.

  • Reduction: Reduction reactions could modify the sulfonyl group or potentially reduce double bonds within the structure.

  • Substitution: Substitution reactions, especially nucleophilic substitutions, can occur on the benzamide and tetrahydroquinoline rings.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation.

  • Substitution: Conditions vary; common reagents include halogenating agents for electrophilic substitution or strong bases/nucleophiles for nucleophilic substitution.

Major Products Formed: Reactions can yield oxidized, reduced, or substituted derivatives, depending on the reaction pathway chosen.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide shows potential in:

  • Chemistry: Useful as a building block in organic synthesis.

  • Biology: May act as a bioactive molecule influencing cellular processes.

  • Medicine: Potential therapeutic applications, such as anti-inflammatory or anti-cancer agents.

  • Industry: Could be utilized in developing materials with specific functional properties.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level. Specific mechanisms could involve:

  • Molecular Targets: Interaction with enzymes or receptors, altering their function.

  • Pathways: Modulation of signal transduction pathways, impacting cellular responses.

Comparison with Similar Compounds

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is compared with other quinoline derivatives, such as:

  • N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide

  • N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chlorobenzamide: These compounds share structural similarities but differ in their substituent groups, which can influence their chemical and biological properties

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-26(23,24)21-12-6-7-14-10-11-15(13-17(14)21)20-19(22)16-8-4-5-9-18(16)25-2/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMNGZBFQYNWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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